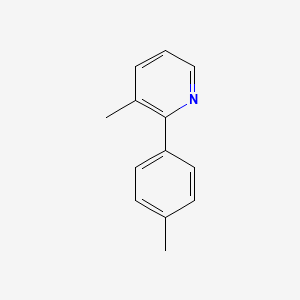

3-Methyl-2-(p-tolyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-5-7-12(8-6-10)13-11(2)4-3-9-14-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRDKQYQAMRCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30982845 | |

| Record name | 3-Methyl-2-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64291-96-9 | |

| Record name | 3-Methyl-2-(4-methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64291-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-(p-tolyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-(p-tolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-(p-tolyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-Methyl-2-(p-tolyl)pyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. We will delve into the strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and classical pyridine syntheses. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. Each described protocol is designed as a self-validating system, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The specific substitution pattern of this compound, featuring both a methyl and a tolyl group on the pyridine ring, presents a unique steric and electronic profile, making it an attractive target for the development of novel bioactive compounds and advanced materials. This guide will explore the most efficient and versatile methods for the synthesis of this important molecule.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely applicable methods involve the formation of the C2-C(p-tolyl) bond as a key step. This can be achieved through modern cross-coupling reactions. Alternatively, the pyridine ring itself can be constructed through cyclization reactions. This guide will focus on three primary and effective strategies:

-

Suzuki-Miyaura Cross-Coupling: A powerful and versatile method for the formation of C-C bonds.

-

Negishi Cross-Coupling: Another robust palladium-catalyzed cross-coupling reaction with a broad substrate scope.

-

Kröhnke Pyridine Synthesis: A classic and effective method for the construction of substituted pyridine rings.

The choice of synthetic route will often depend on the availability of starting materials, desired scale, and the specific functional group tolerance required for more complex derivatives.

Palladium-Catalyzed Cross-Coupling Strategies

The palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds. For the synthesis of this compound, these methods offer a direct and efficient approach.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or boronate ester) and an organic halide or triflate.[1][2] For the synthesis of this compound, this involves the coupling of a 2-halo-3-methylpyridine with p-tolylboronic acid.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-chloro-3-methylpyridine with p-tolylboronic acid.

Materials:

-

2-Chloro-3-methylpyridine

-

p-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3-methylpyridine (1.0 mmol, 1.0 equiv), p-tolylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

-

Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add anhydrous, degassed toluene (10 mL) and degassed water (1 mL) via syringe.

-

Degas the reaction mixture for an additional 10-15 minutes by bubbling the inert gas through the solution.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Data Summary: Suzuki-Miyaura Coupling Parameters

| Parameter | Value | Rationale |

| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings.[3] |

| Base | K₃PO₄ | A strong base that facilitates the transmetalation step.[1] |

| Solvent | Toluene/Water | A biphasic solvent system that promotes the reaction and dissolves the inorganic base.[3] |

| Temperature | 100-110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Stoichiometry | 1.2 eq. boronic acid | A slight excess of the boronic acid ensures complete consumption of the halide. |

Negishi Cross-Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[4] This method is particularly useful due to the high reactivity of organozinc reagents and their tolerance to a wide range of functional groups. For the synthesis of this compound, this would involve the coupling of a 2-halo-3-methylpyridine with a p-tolylzinc reagent.

Mechanism of the Negishi Coupling:

Similar to the Suzuki coupling, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Negishi Coupling

This protocol outlines a general procedure for the Negishi coupling of 2-bromo-3-methylpyridine with p-tolylzinc chloride.

Materials:

-

2-Bromo-3-methylpyridine

-

4-Bromotoluene

-

n-Butyllithium (n-BuLi) in hexanes

-

Zinc chloride (ZnCl₂) solution in THF

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

Part 1: Preparation of the Organozinc Reagent (p-tolylzinc chloride)

-

In an oven-dried Schlenk flask under an inert atmosphere, dissolve 4-bromotoluene (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (1.0 equiv) to the solution and stir for 30 minutes at -78 °C to form p-tolyllithium.

-

In a separate flask, prepare a solution of zinc chloride (1.0 equiv) in anhydrous THF.

-

Slowly transfer the cold p-tolyllithium solution to the zinc chloride solution at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of p-tolylzinc chloride is ready for use.[5]

Part 2: Cross-Coupling Reaction

-

Under an inert atmosphere, dissolve 2-bromo-3-methylpyridine (1.0 equiv) in anhydrous THF.

-

To this solution, add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).

-

Slowly add the prepared p-tolylzinc chloride solution (1.2 equiv) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

-

Monitor the reaction progress by TLC or GC/MS. The reaction time can vary from a few hours to overnight.[5]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic method for the preparation of substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[6][7] This method is highly versatile for the synthesis of 2,4,6-trisubstituted pyridines. While not a direct route to this compound, a modification of this approach can be envisioned.

Mechanism of the Kröhnke Pyridine Synthesis:

The reaction proceeds through a Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.[7]

Experimental Protocol: Modified Kröhnke-type Synthesis

A plausible, though less direct, one-pot synthesis of this compound could involve the reaction of p-tolylacetylene, propionaldehyde, and a nitrogen source under specific catalytic conditions. However, a more established approach would involve the synthesis of an appropriate α,β-unsaturated ketone and its subsequent reaction. For the purpose of this guide, we will focus on the more direct cross-coupling methods.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Based on the structure of this compound and data for the analogous 3-methyl-2-phenylpyridine[4], the following spectral features are expected:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic protons of the pyridine ring and the tolyl group in the range of δ 7.0-8.6 ppm.

-

A singlet for the methyl group on the pyridine ring around δ 2.4 ppm.

-

A singlet for the methyl group on the tolyl ring around δ 2.4 ppm.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Aromatic carbons in the range of δ 120-160 ppm.

-

The methyl carbon of the pyridine ring around δ 20 ppm.

-

The methyl carbon of the tolyl group around δ 21 ppm.

-

-

-

Mass Spectrometry (MS): To confirm the molecular weight (183.25 g/mol ).[8]

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Melting Point (if solid): To assess purity.

Conclusion

This technical guide has outlined robust and versatile synthetic strategies for the preparation of this compound. The palladium-catalyzed Suzuki-Miyaura and Negishi cross-coupling reactions represent the most direct and efficient approaches, offering high yields and broad functional group tolerance. The choice between these methods will largely depend on the availability of the respective organoboron or organozinc reagents and the specific requirements of the research project. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers engaged in the synthesis of substituted pyridines for applications in drug discovery and materials science.

References

-

Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]

-

Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

-

Wikipedia contributors. (2023, December 28). Kröhnke pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.

-

Organic Syntheses. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Retrieved from [Link]

- Kelly, S. E. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 71(21), 8283–8286.

-

Molbank. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl pyridine. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing 3-methyl pyridine.

- Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.

- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2012).

- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2011). Journal of the American Chemical Society, 133(42), 16790-16793.

-

Kröhnke Pyridine Synthesis: O R R O R. (n.d.). Retrieved from [Link]

- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.

- TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. (2022). RSC Advances, 12(14), 8683-8689.

-

Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- Negishi cross-coupling with functionalised organozinc compounds prepared by lithium–zinc transmetallation. (2003). Tetrahedron, 59(35), 6857-6862.

- Google Patents. (n.d.). Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.

Sources

- 1. 2-Methyl-3-(p-tolyl)pyridine | C13H13N | CID 15466465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound 95% | CAS: 64291-96-9 | AChemBlock [achemblock.com]

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-2-(p-tolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-Methyl-2-(p-tolyl)pyridine. Given the scarcity of publicly available, consolidated experimental spectra for this specific molecule, this document leverages expert interpretation and data from closely related analogs to present a predictive yet scientifically rigorous characterization. This approach is designed to empower researchers in the fields of medicinal chemistry, materials science, and synthetic chemistry with the knowledge to identify, characterize, and utilize this compound effectively.

The structural elucidation of novel or modified pyridine derivatives is a cornerstone of modern drug discovery and development. Pyridine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules.[1] Their precise characterization is therefore of paramount importance. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing not just the data, but the scientific reasoning behind the spectral features.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound possesses a pyridine ring substituted at the 2-position with a p-tolyl group and at the 3-position with a methyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for a detailed mapping of the carbon and hydrogen framework.

Experimental Protocol: NMR

A standard protocol for the acquisition of NMR spectra would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is based on the experimental data for the closely related analog, 3-methyl-2-phenylpyridine, with adjustments for the para-methyl group on the tolyl ring.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Integration |

| ~8.55 | d | H-6 (pyridine) | 1H |

| ~7.58 | d | H-4 (pyridine) | 1H |

| ~7.45 | d | H-2', H-6' (tolyl) | 2H |

| ~7.25 | d | H-3', H-5' (tolyl) | 2H |

| ~7.18 | dd | H-5 (pyridine) | 1H |

| ~2.40 | s | CH₃ (tolyl) | 3H |

| ~2.35 | s | CH₃ (pyridine) | 3H |

Expert Analysis & Causality:

-

Pyridine Protons: The protons on the pyridine ring are expected to be in the aromatic region. H-6, being adjacent to the nitrogen, will be the most deshielded and appear furthest downfield.[3] H-4 and H-5 will exhibit splitting patterns consistent with their coupling to each other.

-

Tolyl Protons: The tolyl group will display two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The presence of the electron-donating methyl group will slightly shield these protons compared to an unsubstituted phenyl ring.

-

Methyl Protons: Two distinct singlets are predicted for the two methyl groups. The tolyl methyl group is expected around 2.40 ppm, a typical chemical shift for a benzylic methyl group. The methyl group on the pyridine ring is predicted to be slightly upfield. The experimental data for 3-methyl-2-phenylpyridine shows this methyl signal at 2.38 ppm.[2]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is also extrapolated from the data for 3-methyl-2-phenylpyridine.[2]

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | C-2 (pyridine) |

| ~146.8 | C-6 (pyridine) |

| ~140.4 | C-4 (pyridine) |

| ~138.3 | C-1' (tolyl) |

| ~137.5 | C-4' (tolyl) |

| ~130.6 | C-3 (pyridine) |

| ~129.0 | C-3', C-5' (tolyl) |

| ~128.0 | C-2', C-6' (tolyl) |

| ~121.9 | C-5 (pyridine) |

| ~21.2 | CH₃ (tolyl) |

| ~19.9 | CH₃ (pyridine) |

Expert Analysis & Causality:

-

Pyridine Carbons: The carbon atoms of the pyridine ring are found in the aromatic region. C-2, being directly attached to the nitrogen and the tolyl group, will be significantly deshielded.

-

Tolyl Carbons: The tolyl ring will exhibit four distinct signals. The ipso-carbon (C-1') and the carbon bearing the methyl group (C-4') will have characteristic chemical shifts. The remaining four aromatic carbons will appear as two signals due to the symmetry of the p-tolyl group.

-

Methyl Carbons: The two methyl carbons are expected in the aliphatic region, typically below 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR

A common and convenient method for obtaining an IR spectrum of a solid or liquid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

-

Sample Preparation: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data

The predicted IR absorption bands for this compound are based on the known vibrational frequencies of substituted pyridines and aromatic compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (pyridine and tolyl) |

| 2980-2850 | C-H stretch | Aliphatic (methyl groups) |

| 1600-1580 | C=N stretch | Pyridine ring |

| 1590-1450 | C=C stretch | Aromatic rings |

| 1470-1430 | C-H bend | Aliphatic (methyl groups) |

| 850-800 | C-H out-of-plane bend | 1,4-disubstituted benzene |

Expert Analysis & Causality:

-

C-H Stretching: The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. The sharper peaks are from the aromatic C-H bonds, while the bands just below 3000 cm⁻¹ are from the methyl C-H bonds.

-

Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the aromatic rings. These are often complex and appear as a series of sharp bands.

-

C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are highly diagnostic of the substitution pattern on the aromatic rings. A strong band in the 850-800 cm⁻¹ range would be indicative of the 1,4-disubstitution of the tolyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol: MS

Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds like this compound.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺•), and also induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₃H₁₃N, giving it a monoisotopic mass of 183.10 g/mol .

| m/z | Proposed Fragment | Notes |

| 183 | [M]⁺• | Molecular ion |

| 182 | [M-H]⁺ | Loss of a hydrogen radical |

| 168 | [M-CH₃]⁺ | Loss of a methyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Expert Analysis & Fragmentation Pathway:

The fragmentation of this compound under EI conditions is expected to be initiated by the loss of an electron to form the molecular ion at m/z 183. Subsequent fragmentation can proceed through several pathways:

-

Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical, likely from one of the methyl groups, to form a stable ion at m/z 182.

-

Loss of a Methyl Radical: A prominent peak is expected at m/z 168, corresponding to the loss of a methyl radical. This is a common fragmentation pathway for methylated aromatic compounds.

-

Formation of the Tropylium Ion: Cleavage of the bond between the pyridine and tolyl rings can lead to the formation of the highly stable tropylium ion at m/z 91 from the tolyl moiety.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from closely related analogs and fundamental principles of spectroscopy, we have outlined the expected NMR, IR, and MS data. This information serves as a valuable resource for researchers working with this compound, enabling them to confidently identify it, assess its purity, and understand its structural features. The provided protocols also offer a standardized approach for the experimental acquisition of this data.

References

-

Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". Organic Letters. Available at: [Link]

-

Kumar, V., & Chandra, S. (2018). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING, 3(2). Available at: [Link]

-

NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(p-Tolyl)pyridine. Retrieved from [Link]

-

Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 347-352. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Methyl-2-(p-tolyl)pyridine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential pharmacological properties of 3-Methyl-2-(p-tolyl)pyridine. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into the structural characteristics, predicted physicochemical parameters, and spectral properties of this compound. Furthermore, a detailed synthetic protocol via the Suzuki-Miyaura cross-coupling reaction is presented, along with an exploration of its potential reactivity and biological significance based on the broader class of substituted 2-arylpyridines. This guide aims to be a valuable resource for those interested in the synthesis and evaluation of novel pyridine-based compounds for therapeutic applications.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for drug design. The introduction of aryl substituents onto the pyridine ring, creating compounds such as this compound, allows for the fine-tuning of steric and electronic properties, which can significantly impact biological activity. Substituted 2-arylpyridines have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This guide focuses specifically on this compound, a molecule with potential for further investigation in drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key identifiers and predicted physicochemical parameters for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | Advanced ChemBlocks[2] |

| Synonyms | 3-Methyl-2-(4-methylphenyl)pyridine, 2-(4-Methylphenyl)-3-methylpyridine | ChemicalBook[3] |

| CAS Number | 64291-96-9 | Advanced ChemBlocks[2] |

| Molecular Formula | C₁₃H₁₃N | Advanced ChemBlocks[2] |

| Molecular Weight | 183.25 g/mol | Advanced ChemBlocks[2] |

| Predicted Boiling Point | 286.0 ± 9.0 °C | ChemicalBook[3] |

| Predicted Density | 1.015 ± 0.06 g/cm³ | ChemicalBook[3] |

| Predicted pKa | 5.03 ± 0.25 | ChemicalBook[3] |

| Melting Point | Not available (For the isomer 4-Methyl-2-(p-tolyl)pyridine: 52 °C) | TCI Chemicals[4] |

Chemical Structure

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of 2-arylpyridines is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions.[5][6] These methods offer high yields and good functional group tolerance. Below is a detailed, field-proven protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7] For the synthesis of this compound, the key disconnection is between the pyridine and tolyl rings. The reaction involves the coupling of 2-halo-3-methylpyridine with p-tolylboronic acid.

Figure 2: Synthetic scheme for this compound via Suzuki-Miyaura coupling.

Experimental Protocol

Materials:

-

2-Bromo-3-methylpyridine

-

p-Tolylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-methylpyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The reaction mixture should be stirred to ensure proper mixing.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Chemical Reactivity and Spectral Characterization

The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the attached aryl and methyl substituents. The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic attack, particularly when activated.

Expected Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and tolyl rings. The methyl protons on the pyridine and tolyl groups will appear as singlets, likely in the range of δ 2.3-2.5 ppm. The aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm), with characteristic coupling patterns for the substituted pyridine and p-disubstituted benzene rings.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The methyl carbons will appear in the upfield region (around δ 20 ppm). The aromatic and pyridine carbons will resonate in the downfield region (δ 120-160 ppm).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 183.25, corresponding to the molecular weight of the compound.

Potential Applications in Drug Development

The structural motif of 2-arylpyridines is present in a number of compounds with demonstrated biological activity. The introduction of a methyl group at the 3-position and a p-tolyl group at the 2-position of the pyridine ring can influence the compound's lipophilicity, steric profile, and electronic distribution, all of which are critical determinants of pharmacological activity.

Cytotoxicity and Anticancer Potential

Studies on substituted 2-arylpyridines have shown that these compounds can exhibit significant cytotoxic activity against various cancer cell lines.[8][9][10] The mechanism of action is often attributed to the inhibition of key cellular processes or signaling pathways. The specific substitution pattern on both the pyridine and aryl rings plays a crucial role in determining the potency and selectivity of the cytotoxic effects. Therefore, this compound represents a novel scaffold that warrants investigation for its potential anticancer properties.

Other Potential Pharmacological Activities

Beyond anticancer activity, pyridine derivatives are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral properties. The specific biological profile of this compound remains to be elucidated through dedicated pharmacological screening.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling substituted pyridines should be followed. These compounds are typically irritants and may be harmful if ingested or absorbed through the skin. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the SDS for structurally related compounds such as 3-picoline or 2-phenylpyridine.[11]

Conclusion

This compound is a substituted 2-arylpyridine with potential for exploration in drug discovery and materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed and practical synthetic protocol, and an outlook on its potential biological applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating further investigation into this and related compounds. The continued exploration of novel pyridine derivatives is a promising avenue for the development of new therapeutic agents.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Negishi coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

- Chiloane, L. G., et al. (2021). Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines. Molecules, 26(15), 4503.

- Fassihi, A., et al. (2018). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 13(5), 435-443.

- Papakonstantinou, I., et al. (2021). New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 218, 113387.

-

Wikipedia. (2023, November 29). 3-Methylpyridine. Retrieved from [Link]

- Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17355-17367.

-

NIST. (n.d.). Pyridine, 3-methyl-. Retrieved from [Link]

- Liu, T., & Fraser, C. L. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76-81.

- Supporting Information for an unspecified article.

- Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754-5757.

-

Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]

- Siddiqui, N., et al. (2008). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. Acta Poloniae Pharmaceutica, 65(4), 453-458.

- Bouyahya, A., et al. (2021). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 17, 2469-2477.

- Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4439-4449.

- Kolychev, E. L., et al. (2013). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Dalton Transactions, 42(35), 12693-12702.

-

PubChem. (n.d.). 3-Methyl-2-(m-tolyl)pyridine. Retrieved from [Link]

- El-Gazzar, M. G., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. RSC Advances, 12(36), 23565-23577.

- El-Damasy, A. K., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4354.

- Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.

- Panchani, D., et al. (2024). Synthesis, biological evaluation, ADME studies and molecular docking with β-tubulin of fused benzimidazole-pyridine derivative. Chemical Papers, 78(5), 3249-3261.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound 95% | CAS: 64291-96-9 | AChemBlock [achemblock.com]

- 3. This compound | 64291-96-9 [amp.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

The Strategic Synthesis of 2,3-Disubstituted Pyridines: A Technical Guide to a Privileged Scaffold

Abstract

The 2,3-disubstituted pyridine motif is a cornerstone of modern medicinal chemistry and materials science, underpinning the pharmacological activity and functional properties of a vast array of critical compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this privileged heterocyclic core. We will traverse the historical landscape from early, often serendipitous, discoveries to the development of classical synthetic strategies that provided the first entries to this substitution pattern. The guide then transitions to the modern era, offering a detailed examination of contemporary, regioselective methodologies, including directed ortho-metalation, transition metal-catalyzed cross-coupling, and C-H functionalization. Each section is grounded in mechanistic principles, providing not just the "how" but the "why" behind experimental design. Detailed, field-proven protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this vital chemical scaffold.

Introduction: The Enduring Significance of the 2,3-Disubstituted Pyridine Core

The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, is a ubiquitous feature in a multitude of natural products, pharmaceuticals, and agrochemicals.[1] Among the various substitution patterns, the 2,3-disubstituted arrangement presents a unique and often challenging synthetic puzzle, the solution to which unlocks access to a wealth of biologically active molecules. The distinct electronic and steric environment created by adjacent substituents at the C2 and C3 positions gives rise to specific molecular conformations and interactions with biological targets, making this scaffold particularly valuable in drug discovery.[2][3]

From potent anti-inflammatory agents to novel anticancer therapeutics, the 2,3-disubstituted pyridine core has proven to be a versatile platform for the development of innovative medicines.[2][4] This guide will provide a comprehensive journey through the history and synthesis of this important molecular framework, offering both historical context and practical, modern synthetic solutions.

A Historical Perspective: From Classical Reactions to the Dawn of Regioselectivity

The history of pyridine synthesis is rich, dating back to the mid-19th century with its initial isolation from bone oil.[5] However, the specific and controlled synthesis of 2,3-disubstituted pyridines evolved more gradually, often as a consequence of broader synthetic methodologies.

Early Approaches: The Guareschi and Bohlmann-Rahtz Syntheses

Early methods for pyridine synthesis were not always conducive to producing the 2,3-disubstitution pattern with high regioselectivity. However, some classical named reactions provided pathways to this arrangement, albeit sometimes with limitations in substrate scope or control.

The Guareschi-Thorpe synthesis , a variation of the Hantzsch pyridine synthesis, utilizes a cyanoacetamide as the nitrogen-containing component.[6][7] This multicomponent reaction can, depending on the nature of the 1,3-dicarbonyl compound, lead to the formation of pyridones that can be further functionalized to 2,3-disubstituted pyridines.[6][8]

The Bohlmann-Rahtz pyridine synthesis , first reported in 1957, involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[9][10] This method offered a more direct route to pyridines with substitution at the 2 and 3 positions.[11]

The Rise of Pre-functionalized Building Blocks: The Utility of Dihalopyridines

A significant leap forward in the controlled synthesis of 2,3-disubstituted pyridines came with the use of pre-functionalized pyridine rings, particularly 2,3-dihalopyridines. These substrates provide distinct reactive handles at the desired positions, allowing for sequential and regioselective introduction of substituents. The synthesis of these crucial building blocks, such as 2,3-dichloropyridine, became a critical area of research.[12] The ability to selectively functionalize one halogen over the other opened the door to a wide range of 2,3-disubstituted products.

Modern Synthetic Methodologies: Precision and Efficiency

The contemporary synthetic chemist's toolbox for accessing 2,3-disubstituted pyridines is diverse and powerful, characterized by high regioselectivity, functional group tolerance, and catalytic efficiency.

Directed ortho-Metalation (DoM) of 2-Substituted Pyridines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[5] In the context of pyridine synthesis, a substituent at the C2 position can direct a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate the C3 position. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a substituent at the C3 position. The 2-chloro group is a particularly effective directing group in this regard.[13]

Experimental Protocol: Directed ortho-Metalation of 2-Chloropyridine [13]

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equiv) to the cooled THF, followed by the dropwise addition of n-butyllithium (1.1 equiv, solution in hexanes).

-

Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).[13]

-

Add 2-chloropyridine (1.0 equiv) dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture for 1 hour at this temperature to ensure complete lithiation.[13]

-

Add the desired electrophile (e.g., dimethylformamide (DMF), 1.2 equiv) dropwise to the reaction mixture at -78 °C.

-

Stir for an additional hour.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature, then extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for Directed ortho-Metalation of 2-Chloropyridine [13]

| Electrophile | Product | Yield (%) |

| DMF | 2-chloro-3-formylpyridine | 85 |

| PhCHO | (2-chloropyridin-3-yl)(phenyl)methanol | 90 |

| MeI | 2-chloro-3-methylpyridine | 75 |

| I₂ | 2-chloro-3-iodopyridine | 88 |

Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds, and the preparation of 2,3-disubstituted pyridines is no exception. The Suzuki-Miyaura coupling, in particular, has been widely employed.[14] Starting from a 2,3-dihalopyridine, sequential or selective cross-coupling reactions can be performed to introduce two different substituents with high precision.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine [15]

-

In a reaction vessel, combine 2,3,5-trichloropyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), sodium carbonate (Na₂CO₃) as the base, and a mixture of an organic solvent (e.g., DMF) and water.

-

Add palladium(II) acetate (Pd(OAc)₂) (0.5 mol%) as the catalyst.

-

Heat the reaction mixture to 60 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[15]

-

Upon completion, cool the reaction to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine [15]

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-phenyl-3,5-dichloropyridine | 92 |

| 4-Methylphenylboronic acid | 2-(4-methylphenyl)-3,5-dichloropyridine | 95 |

| 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-3,5-dichloropyridine | 93 |

C-H Functionalization: The Modern Frontier

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules.[16] In the context of 2,3-disubstituted pyridines, C-H activation strategies allow for the direct introduction of substituents at the C3 position of a 2-substituted pyridine, bypassing the need for pre-functionalization.[17]

Palladium-catalyzed C-H activation, often directed by the pyridine nitrogen, has emerged as a powerful tool.[16] The mechanism typically involves the formation of a cyclometalated intermediate, which then reacts with a coupling partner to form the desired C-C or C-heteroatom bond.[18]

Applications in Drug Discovery and Development

The 2,3-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to present functional groups in a well-defined spatial arrangement, facilitating precise interactions with biological targets.

A notable example is the development of potent and non-emetic phosphodiesterase 4 (PDE4) inhibitors for the treatment of asthma.[3] In this work, a series of 2,3-disubstituted pyridines were synthesized and evaluated, leading to the identification of compounds with significant anti-inflammatory efficacy without the common side effect of emesis.[3]

Furthermore, pyrido[2,3-d]pyrimidines, which are fused 2,3-disubstituted pyridine derivatives, have been investigated as potent anticancer agents. These compounds can act as inhibitors of crucial cellular targets like dihydrofolate reductase (DHFR) or Pim-1 kinase, leading to the induction of apoptosis in cancer cells.[2][19]

Conclusion and Future Outlook

The journey of the 2,3-disubstituted pyridine core, from its incidental formation in early organic reactions to its targeted and efficient synthesis through modern catalytic methods, reflects the broader evolution of synthetic organic chemistry. The development of regioselective strategies has been paramount in unlocking the full potential of this valuable scaffold. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can anticipate the emergence of even more efficient and sustainable methods for the synthesis of these important molecules. The continued exploration of 2,3-disubstituted pyridines in drug discovery and materials science will undoubtedly lead to the development of novel therapeutics and functional materials with significant societal impact.

References

- Andersson, H., Almqvist, F., & Olsson, R. (2007). A General Method for the Synthesis of 2-Substituted Pyridines. Organic Letters, 9(7), 1335–1337.

- Mongin, F., & Quéguiner, G. (2001).

- Suárez-Castillo, O. R., Sánchez-Sánchez, M., & Pérez-Rojas, G. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(13), 4235.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,3-Disubstituted Pyridine Derivatives: Exploring Alternatives to 3-Bromo-2-chloropyridine. BenchChem Technical Guides.

- Guareschi, I. (1897). Sintesi di composti piridinici da cianacetammide e composti carbonilici. Atti della Reale Accademia delle Scienze di Torino, 32, 575-587.

- Abdel-Aziz, A. A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 1-16.

- Fort, Y., & Gros, P. (2002). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 67(24), 8451–8458.

- Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.

- Suárez, M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(13), 4235.

- S. N., S. (n.d.). Pyridine. SlideShare.

- Abdel-Maksoud, M. S., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35839-35862.

- Fusano, A., et al. (2014). Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(11), 2464–2468.

- Queguiner, G., Marsais, F., Snieckus, V., & Epsztajn, J. (1997). The Directed ortho Metalation of Pyridine and its Derivatives. Advances in Heterocyclic Chemistry, 68, 1-137.

- El-Sayed, N. N. E., et al. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1337-1351.

- Weinberg, E. J. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Academia.edu.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Hartwig, J. F. (2010).

- Sharma, P., & Kumar, A. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Current Organic Synthesis, 17(7), 516-537.

- Islam, M. R., et al. (2022). De novo Synthesis of Substituted Pyridines.

- Abdel-Maksoud, M. S., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35839-35862.

- Rotondo, A., et al. (2018). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. Rasayan Journal of Chemistry, 5(1), 108-112.

- Leadbeater, N. E., & McGowan, C. (2014). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 16(8), 3849-3855.

- Bagley, M. C., et al. (2005). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.

- Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(16), 11450–11459.

- S. N., S. (n.d.). Pyridine. SlideShare.

- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.

- Sharma, S., & Kumar, A. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Monatshefte für Chemie - Chemical Monthly, 156(3), 289-304.

- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.

- Slastikhina, V. V., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 17(5), 692.

- Fort, Y., & Gros, P. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry, 65(22), 7483–7486.

- Singh, P., & Kaur, M. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.

- Harrity, J. P. A., et al. (2020).

- Organic Chemistry Tube. (2023, February 25). Bohlmann–Rahtz pyridine synthesis [Video]. YouTube.

- Gandeepan, P., & Cheng, C. H. (2014). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 10, 1265–1283.

- Li, J., et al. (2013). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 18(7), 8233–8241.

- BenchChem. (2025). Synthesis and Preparation of 2-Chloropyridine-3-boronic acid: An In-depth Technical Guide. BenchChem Technical Guides.

- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science, 1(7), 396–403.

- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 8. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. youtube.com [youtube.com]

- 11. (PDF) Bohlmann-Rahtz Pyridine Synthesis [academia.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 17. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 18. C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Versatility of Substituted Pyridines: A Technical Guide to Unlocking Their Biological Potential

Foreword: The Enduring Legacy of the Pyridine Scaffold in Drug Discovery

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, represents one of the most prolific and enduring scaffolds in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the design of therapeutic agents across a vast spectrum of diseases.[1] From FDA-approved blockbuster drugs to cutting-edge clinical candidates, the pyridine nucleus is a testament to the power of privileged structures in drug discovery. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the multifaceted biological activities of substituted pyridines and the experimental methodologies required to elucidate their therapeutic potential. We will delve into the core mechanisms of action, present field-proven experimental protocols, and offer insights into the structure-activity relationships that govern their efficacy.

I. The Anticancer Potential of Substituted Pyridines: Targeting the Hallmarks of Malignancy

The fight against cancer has been significantly advanced by the development of targeted therapies, and substituted pyridines have emerged as a crucial class of compounds in this arena. Their ability to interact with key enzymatic and structural components of cancer cells allows for the disruption of critical pathways involved in tumor growth, proliferation, and survival.[2]

A. Key Mechanistic Insights into Anticancer Activity

Substituted pyridines exert their anticancer effects through a variety of mechanisms, often by inhibiting key players in oncogenic signaling pathways.

-

Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[3] Several pyridine derivatives have been developed as potent VEGFR-2 inhibitors.[2][3][4] For instance, a series of pyridine-ureas have shown significant inhibitory activity against VEGFR-2, with some compounds exhibiting IC50 values in the low micromolar range.[2] Another pyridine derivative demonstrated potent VEGFR-2 inhibition with an IC50 value of 65 nM, coupled with cytotoxic effects against hepatic (HepG2) and breast (MCF-7) cancer cell lines.[2]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain diarylpyridines act as tubulin polymerization inhibitors by binding to the colchicine binding site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

-

Other Mechanisms: Pyridine derivatives have also been shown to inhibit other important targets in cancer, including the androgen receptor, topoisomerase enzymes, and human carbonic anhydrase.[1]

B. Tabulated Anticancer Activity Data

The following table summarizes the anticancer activity of selected substituted pyridine derivatives against various cancer cell lines.

| Compound Class | Specific Compound Example | Target Cancer Cell Line | IC50 Value | Key Mechanism of Action | Reference |

| Pyridine-based dihydrazone | Compound 27 | Ishikawa (endometrial) | 8.26 µM | Not specified | [2] |

| Pyridine derivative | Compound 31 | HepG2 (hepatic), MCF-7 (breast) | 21.00 µM, 26.10 µM | VEGFR-2 inhibition (IC50 = 65 nM) | [2] |

| Diarylpyridine | Compound 10t | HeLa, MCF-7, SGC-7901 | Sub-micromolar | Tubulin polymerization inhibition | [5] |

| Pyridine-urea | Compound 8e | MCF-7 (breast) | 0.22 µM (48h), 0.11 µM (72h) | VEGFR-2 inhibition (IC50 = 3.93 µM) | |

| 2-(4-hydroxylphenyl)pyrimidine analog | II-9OH | MCF-7 (breast) | 19-fold more efficacious than tamoxifen | Dual ERα/VEGFR-2 inhibition | [6] |

C. Experimental Workflow: Assessing In Vitro Anticancer Efficacy

A robust and reliable method for determining the cytotoxic potential of novel substituted pyridines is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted pyridine compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Causality and Self-Validation: The MTT assay is a primary screening tool that provides a quantitative measure of a compound's ability to reduce cell viability. The inclusion of a vehicle control is crucial to account for any effects of the solvent on cell growth. A known anticancer drug as a positive control validates the assay's ability to detect cytotoxic effects. It is important to note that the MTT assay measures metabolic activity and a decrease in this activity may not always correlate with cell death. Therefore, positive hits from this assay should be followed up with more specific assays for apoptosis or cell cycle analysis to elucidate the mechanism of action.

D. Visualizing the Mechanism: VEGFR-2 Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by a substituted pyridine inhibitor.

Caption: Inhibition of the VEGFR-2 signaling pathway by a substituted pyridine.

II. Combating Microbial Threats: The Antimicrobial and Antifungal Efficacy of Substituted Pyridines

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Substituted pyridines have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1][7]

A. Mechanisms of Antimicrobial Action

The antimicrobial activity of pyridine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary depending on the specific substitution pattern, some common modes of action include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of many substituted pyridines allows them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Enzyme Inhibition: Pyridine-containing compounds can inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, thereby blocking DNA replication or folic acid synthesis.

-

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some pyridine derivatives have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to conventional treatments.

B. Tabulated Antimicrobial and Antifungal Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative substituted pyridine compounds against various microbial strains.

| Compound Class | Specific Compound Example | Target Microorganism | MIC Value (µg/mL) | Reference |

| Nicotinoyl thioureas | Compounds 30-34 | S. aureus, E. faecalis, E. coli | 31.25 - 62.5 | [1] |

| N-alkylated pyridine salts | Compound 66 | S. aureus, E. coli | 56 ± 0.5% and 55 ± 0.5% inhibition at 100 µg/mL | [1] |

| Thiophene-pyridine hybrid | Compound 80 | Aspergillus fumigatus, Syncephalastrum racemosum | Better than Amphotericin B | [7] |

| Pyridinone derivative | PYR | Candida albicans | 12.5 | [8] |

| Thiazole-pyridine hybrid | Compounds 94a-c | S. aureus, C. albicans | Effective against all tested strains | [1] |

C. Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the substituted pyridine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Causality and Self-Validation: This method provides a quantitative measure of the potency of an antimicrobial agent. The growth control well is essential to ensure that the inoculum is viable and that the growth conditions are adequate. The sterility control well confirms that the medium is not contaminated. The use of standardized inocula and incubation conditions is critical for the reproducibility of the results.

D. Visualizing the Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the workflow for the broth microdilution assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

III. Halting Viral Replication: The Antiviral Promise of Substituted Pyridines

The ongoing threat of viral pandemics underscores the critical need for novel antiviral therapies. Substituted pyridines have demonstrated promising activity against a range of viruses, including human immunodeficiency virus (HIV), influenza, and coronaviruses.

A. Key Mechanisms of Antiviral Action

Pyridine derivatives can interfere with various stages of the viral life cycle:

-

Inhibition of Viral Enzymes: A primary mechanism of antiviral action is the inhibition of essential viral enzymes. For example, certain pyridine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV, binding to a hydrophobic pocket in the enzyme and allosterically inhibiting its activity.[9]

-

Blocking Viral Entry: Some compounds can prevent the virus from entering host cells by interfering with the interaction between viral surface proteins and host cell receptors.

-

Inhibition of Viral Replication and Assembly: Pyridine-containing molecules can also disrupt the replication of the viral genome or the assembly of new virus particles.

B. Experimental Workflow: Plaque Reduction Assay for Antiviral Efficacy

The plaque reduction assay is a gold-standard method for quantifying the antiviral activity of a compound.

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the substituted pyridine compound. In parallel, prepare a viral stock with a known titer.

-

Infection: Pre-incubate the virus with the compound dilutions for a set period (e.g., 1 hour) before adding the mixture to the cell monolayer. Alternatively, pre-treat the cells with the compound before adding the virus.

-

Adsorption and Overlay: Allow the virus to adsorb to the cells for 1-2 hours. Then, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict viral spread.

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).

-

Plaque Visualization and Counting: Fix and stain the cells with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) can be determined from a dose-response curve.

Causality and Self-Validation: This assay directly measures the ability of a compound to inhibit the infectious cycle of a virus. The use of a known viral titer ensures the reproducibility of the assay. The virus control is essential for calculating the percentage of inhibition. A positive control (a known antiviral drug) should also be included to validate the assay.

IV. Quelling the Fire: The Anti-inflammatory Properties of Substituted Pyridines